[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
Description
[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a benzoate ester derivative featuring a 3,4,5-trimethoxybenzoate core linked to a methyl(phenyl)carbamoyl group. The 3,4,5-trimethoxybenzoate moiety is a common pharmacophore in drug design, often associated with bioactivity, such as tubulin inhibition and enzyme modulation . The methyl(phenyl)carbamoyl group may enhance solubility, stability, or target-binding affinity compared to simpler esters .
Properties
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-20(14-8-6-5-7-9-14)17(21)12-26-19(22)13-10-15(23-2)18(25-4)16(11-13)24-3/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXFSKXWKUWJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methyl(phenyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of carbamate derivatives.
Scientific Research Applications
[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table compares [Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate with structurally related compounds:
*TMB = trimethoxybenzoate
Key Differences in Properties and Activity
Bioactivity :
- The methyl(phenyl)carbamoyl group in the target compound may enhance interactions with biological targets compared to methyl 3,4,5-trimethoxybenzoate, which is primarily a synthetic intermediate .
- Sulfamoyl-linked derivatives (e.g., Compound 3 in ) exhibit dual inhibitory activity against P-glycoprotein and CA XII, suggesting that substituent type critically influences pharmacological profiles .
Synthesis Complexity :
- Methyl 3,4,5-trimethoxybenzoate is synthesized from gallic acid via esterification and methylation, a scalable industrial process .
- Carbamoyl derivatives (e.g., the target compound) likely require additional steps, such as coupling reactions between 3,4,5-trimethoxybenzoyl chloride and carbamoyl-containing alcohols .
Physicochemical Properties :
- Methyl 3,4,5-trimethoxybenzoate has a melting point of 82–84°C and boiling point of 274–275°C . The carbamoyl group in the target compound would increase molecular weight and likely raise the melting point due to enhanced intermolecular hydrogen bonding.
Market and Applications :
- Methyl 3,4,5-trimethoxybenzoate has established commercial demand as a precursor for antibiotics like Trimethoprim . The target compound, with its specialized substituent, may occupy a niche market in targeted drug development .
Biological Activity
[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is an organic compound belonging to the class of benzoates. It features a carbamoyl group linked to a methyl group, which is further connected to a trimethoxybenzoate moiety. This unique structure suggests potential biological activities that merit exploration, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , and its chemical structure can be represented as follows:
Key Functional Groups
- Carbamoyl Group : Known for its role in enzyme inhibition.
- Trimethoxybenzoate Moiety : Imparts unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding sites. These interactions can lead to significant alterations in cellular pathways and physiological responses.
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor . It has been studied for its ability to inhibit various enzymes involved in metabolic pathways relevant to disease processes, including cancer and inflammation.
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties , potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, it has been noted to downregulate key oncogenes while upregulating tumor suppressor genes.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects , with studies demonstrating its ability to reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer activity | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 = 25 µM) |
| Study 2 | Evaluate anti-inflammatory properties | Reduced TNF-α levels by 40% in LPS-stimulated macrophages |
| Study 3 | Assess enzyme inhibition | Inhibited acetylcholinesterase activity with an IC50 of 15 µM |
Comparison with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound | Structure | Biological Activity |
|---|---|---|
| Methyl 3,4,5-trimethoxybenzoate | Lacks carbamoyl group | Limited biological activity |
| Phenylcarbamoyl methyl benzoate | Similar structure without trimethoxy groups | Moderate enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
